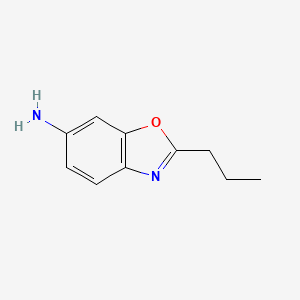

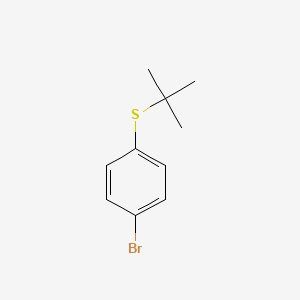

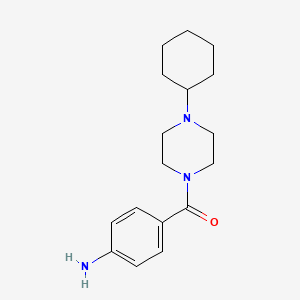

![molecular formula C9H11N3O4 B1272151 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid CAS No. 374063-88-4](/img/structure/B1272151.png)

2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions of aminobenzoic acids with other chemical entities. For instance, 2-Aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids in zwitterionic forms . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification demonstrates a simple and rapid synthesis route that could potentially be adapted for the synthesis of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives is characterized by the presence of amino and carboxylic groups, which can form hydrogen bonds and contribute to the formation of co-crystals with other molecules. For example, the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid shows hydrogen-bonded dimers . Similarly, the molecular adduct of 3-nitrobenzoic acid with amitrole forms cyclic hydrogen-bonded hetero-dimers . These studies suggest that 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid could also engage in hydrogen bonding, influencing its crystal structure and properties.

Chemical Reactions Analysis

The chemical reactivity of aminobenzoic acid derivatives is influenced by the presence of functional groups that can participate in various reactions. The synthesis of functionalized amino acids from aminobenzoic acids involves peculiar zwitterionic forms and esterification processes . Moreover, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids for use in peptide synthesis demonstrates the versatility of these compounds in forming bonds with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are closely related to their molecular structures. The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals reveal the importance of hydrogen bonding in determining the three-dimensional architecture of these compounds . The bright-yellow solid of 4-amino-3-nitrobenzoic acid methyl ester and its purification process indicate the compound's distinct physical characteristics and solubility behavior .

Applications De Recherche Scientifique

Molecular Interactions and Co-crystals

- The molecular adduct of 3-nitrobenzoic acid, a close relative of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, with the herbicide amitrole has been explored, revealing insights into cyclic hydrogen-bonded hetero-dimers and ribbon-chain polymer structures in crystals (Lynch et al., 1994).

Synthesis and Characterization

- 3-Aminobenzoic acid, a derivative of 3-nitrobenzoic acid, has been studied for its potential in organic chemistry and industrial applications. It's used as an intermediate for medicines and dyes, especially in synthesizing ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).

- The synthesis process of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid, demonstrates the compound's potential as a starting material in chemical reactions (Chen Yi-fen et al., 2010).

Biochemical Applications

- A study from 1959 introduced a water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid, demonstrating its utility in determining sulfhydryl groups in biological materials (Ellman, 1959).

- 2,4-Dinitrobenzenesulfonyl fluoresceins, including derivatives of 2-nitrobenzoic acid, have been proposed as fluorescent alternatives to chromogenic probes in enzyme assays, indicating their potential in biochemical research (Maeda et al., 2005).

Crystal Engineering and Halogen Bonds

- Research on 2-Chloro-4-nitrobenzoic acid, related to 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, highlights its use in crystal engineering, particularly in studying the occurrence of weak halogen bonds in molecular salts and cocrystals (Oruganti et al., 2017).

Versatility in Organic Synthesis

- The conversion of carboxyl and nitro groups in 3-nitrobenzoic acid to chiral imidazoline and amine for the synthesis of chiral PCN pincer Palladium(II) and Nickel(II) complexes indicates the versatility of such compounds in organic synthesis (Yang et al., 2011).

Stability and Quantification in Chemical Assays

- A study on 5-(2-Aminoethyl)dithio-2-nitrobenzoate highlights its stability under alkaline conditions and effectiveness in quantitating thiol contents and enzymatic assays (Zhu et al., 2004).

Safety And Hazards

The safety and hazards of a compound depend on its toxicity and reactivity. Unfortunately, I could not find specific information on the safety and hazards of “2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid”.

Orientations Futures

The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. Unfortunately, I could not find specific information on the future directions for research on “2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid”.

I’m sorry I couldn’t provide more detailed information. The compound you’re asking about is quite specific and there seems to be limited information available in the literature. If you have any other questions or need information on a different topic, feel free to ask!

Propriétés

IUPAC Name |

2-(2-aminoethylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c10-4-5-11-8-6(9(13)14)2-1-3-7(8)12(15)16/h1-3,11H,4-5,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRXJVGKSNXVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])NCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377971 | |

| Record name | 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |

CAS RN |

374063-88-4 | |

| Record name | 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

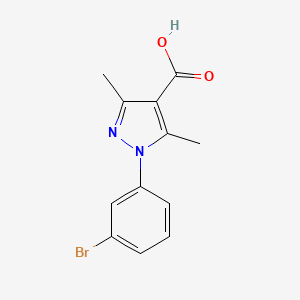

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)

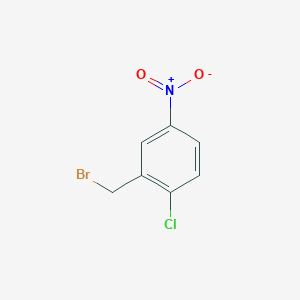

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

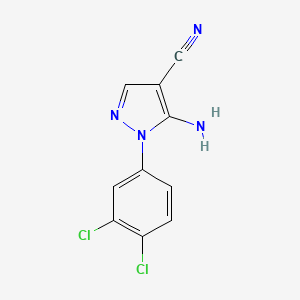

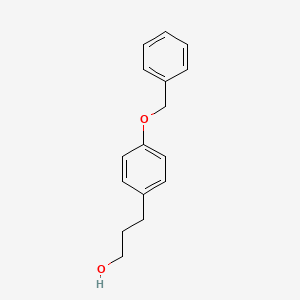

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

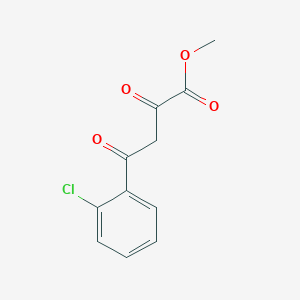

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

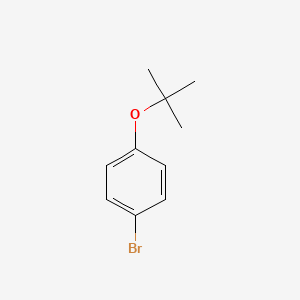

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)